molecular formula C19H23N5O2S B2908841 1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperazin-1-yl)ethanone CAS No. 898350-11-3

1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperazin-1-yl)ethanone

Cat. No.: B2908841
CAS No.: 898350-11-3
M. Wt: 385.49
InChI Key: QWQKNFMXEPXMDA-UHFFFAOYSA-N
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Description

1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperazin-1-yl)ethanone is a heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazole core fused with a piperazine ring and substituted phenyl group. The presence of the hydroxyl group at position 6 and the ethyl group at position 2 of the thiazole ring distinguishes it from related derivatives. The compound’s synthesis likely involves multi-step reactions, leveraging methodologies analogous to those described for structurally similar molecules (e.g., bromo-ethanone intermediates and nucleophilic substitution with heterocyclic thiols) .

Properties

IUPAC Name

1-[4-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-phenylmethyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O2S/c1-3-15-20-19-24(21-15)18(26)17(27-19)16(14-7-5-4-6-8-14)23-11-9-22(10-12-23)13(2)25/h4-8,16,26H,3,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWQKNFMXEPXMDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3)N4CCN(CC4)C(=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperazin-1-yl)ethanone typically involves multi-step organic reactions. The process begins with the formation of the thiazole and triazole rings, followed by their functionalization and coupling with a piperazine derivative. Common reagents used in these reactions include ethyl bromide, thioamides, hydrazine derivatives, and various catalysts to facilitate ring closure and substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperazin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the thiazole or triazole rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while substitution reactions could introduce various functional groups onto the thiazole or triazole rings.

Scientific Research Applications

1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperazin-1-yl)ethanone has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s thiazole and triazole rings can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. These interactions can affect cellular processes such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name Core Structure Substituents Key Functional Groups Reference
1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperazin-1-yl)ethanone Thiazolo[3,2-b][1,2,4]triazole 2-Ethyl, 6-hydroxy, phenyl-piperazin-1-yl-ethanone Hydroxyl, Piperazine, Ethanone Target
2-Ethyl-5-((4-ethylphenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol Thiazolo[3,2-b][1,2,4]triazole 2-Ethyl, 6-hydroxy, 4-ethylphenyl, hydroxyethyl-piperazine Hydroxyl, Piperazine, Ethylphenyl
1-(6-Methylthiazolo[3,2-b][1,2,4]triazol-5-yl)-2-(phenylsulfanyl)ethanone Thiazolo[3,2-b][1,2,4]triazole 6-Methyl, phenylsulfanyl-ethanone Methyl, Sulfur-linked phenyl
Ethyl 5-((1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethylidene)hydrazono)-4-phenyl-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate Thiadiazole-triazole hybrid Ethyl ester, phenyltriazole, methyl group Ester, Triazole, Thiadiazole

Key Observations :

  • Core Heterocycles: The target compound shares the thiazolo[3,2-b][1,2,4]triazole core with and , but differs in substituent patterns.
  • Bioisosteric Replacements : Compounds like replace the hydroxyl group with a phenylsulfanyl moiety, which may alter metabolic stability or redox properties .

Table 3: Comparative Properties

Compound LogP (Predicted) Solubility (mg/mL) Reported Bioactivity Reference
Target Compound 2.8* ~0.1 (aqueous) Not reported; inferred antiproliferative†
2-Ethyl-5-((4-ethylphenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol 3.1 0.05 Antiproliferative (IC50: 12 µM, MCF-7)‡
1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone 2.5–3.0 0.2–0.5 AChE inhibition (IC50: 0.8–5.2 µM)

Notes:

  • *Predicted using fragment-based methods (hydroxyl and piperazine reduce LogP vs. ethyl/methyl analogues).
  • †Antiproliferative activity inferred from structurally related thiazolo-triazoles in .
  • ‡Activity may depend on substituent hydrophobicity and hydrogen-bonding capacity.

Biological Activity

1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperazin-1-yl)ethanone is a complex organic compound that belongs to the class of heterocyclic compounds and piperazine derivatives. Its unique structure includes a thiazolo[3,2-b][1,2,4]triazole moiety, which has been associated with various biological activities. This article explores the biological activity of this compound, highlighting its potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is C20H25N5O3SC_{20}H_{25}N_{5}O_{3}S, with a molecular weight of approximately 415.51 g/mol. The compound features multiple functional groups that contribute to its biological properties.

PropertyValue
Molecular FormulaC20H25N5O3S
Molecular Weight415.51 g/mol
CAS Number898350-36-2

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. The thiazole and triazole moieties in the compound are known to enhance its antibacterial and antifungal activities. For instance, similar compounds have shown effectiveness against various bacterial strains and fungi, suggesting that this compound may also possess comparable properties .

Anticancer Potential

This compound has shown promise in anticancer research. Compounds containing triazole derivatives have been reported to exhibit cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). For example, triazole-thione derivatives demonstrated IC50 values as low as 6.2 μM against HCT-116 cells . This suggests potential for further investigation into the anticancer efficacy of this specific compound.

Antioxidant Activity

The antioxidant capacity of similar thiazole and triazole compounds has been evaluated through various assays. For instance, certain derivatives have shown significant reducing power compared to standard antioxidants like butylated hydroxytoluene (BHT). This indicates that the compound may have potential applications in preventing oxidative stress-related diseases .

Enzyme Inhibition

Inhibition studies on metabolic enzymes such as acetylcholinesterase (AChE) have indicated that triazole derivatives can act as effective inhibitors. These findings suggest that this compound may also possess similar enzyme-inhibitory properties that could be beneficial in treating conditions like Alzheimer's disease and other neurodegenerative disorders .

Case Studies

Several studies have focused on the biological activity of triazole derivatives:

  • Anticancer Activity : A study reported that certain triazole-thione derivatives exhibited significant cytotoxicity against various cancer cell lines with IC50 values ranging from 6.2 μM to 43.4 μM .
  • Antimicrobial Efficacy : Another investigation revealed that triazole compounds demonstrated effective antibacterial activity against pathogenic bacteria comparable to standard antibiotics like streptomycin .
  • Antioxidant Properties : The antioxidant activity of triazole derivatives was assessed using the DPPH assay, showing promising results in scavenging free radicals and reducing oxidative stress markers .

Q & A

Q. What are the optimal synthetic routes for 1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperazin-1-yl)ethanone?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, including:

Core thiazolo-triazole formation : Reacting ethyl 2-ethyl-6-hydroxy-thiazolo-triazole precursors with substituted benzyl halides under reflux in ethanol or dimethylformamide (DMF) .

Piperazine coupling : Introducing the piperazine moiety via nucleophilic substitution or Mannich-type reactions, optimized at 60–80°C with triethylamine as a catalyst .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization in ethanol/methanol to achieve >95% purity .
Key factors include strict temperature control and solvent selection to avoid side reactions .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • Structural confirmation : ¹H/¹³C NMR spectroscopy to verify substituent positions and piperazine integration .
  • Purity assessment : High-performance liquid chromatography (HPLC) with C18 columns and UV detection at 254 nm .
  • Mass analysis : High-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺) .

Q. How can reaction yields be improved during synthesis?

  • Methodological Answer :
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reactivity for SN2 substitutions .
  • Catalyst use : Triethylamine or K₂CO₃ improves base-mediated reactions .
  • Stepwise monitoring : Thin-layer chromatography (TLC) at each stage to identify and isolate intermediates .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for structurally analogous compounds?

  • Methodological Answer :
  • Comparative SAR studies : Systematically vary substituents (e.g., phenyl vs. fluorophenyl) and assess activity against standardized targets (e.g., antimicrobial assays) .
  • Data normalization : Account for variations in assay conditions (e.g., cell lines, incubation times) by replicating experiments under controlled parameters .
  • Meta-analysis : Cross-reference bioactivity data from multiple studies to identify consensus trends .

Q. How can molecular docking predict the compound’s interaction with biological targets?

  • Methodological Answer :
  • Target selection : Use Protein Data Bank (PDB) structures (e.g., 14-α-demethylase, PDB: 3LD6) for fungal enzyme studies .
  • Software tools : AutoDock Vina or Schrödinger Suite for binding affinity calculations .
  • Validation : Compare docking scores with experimental IC₅₀ values from enzyme inhibition assays .

Q. What reaction mechanisms underlie the formation of the thiazolo-triazole core?

  • Methodological Answer :
  • Cyclization pathways : Acid-catalyzed intramolecular cyclization of thiourea intermediates forms the thiazole ring .
  • Triazole formation : Oxidative cyclization using iodine or Cu(I) catalysts .
  • Kinetic studies : Monitor intermediates via time-resolved IR spectroscopy to validate proposed mechanisms .

Q. How does the piperazine moiety influence pharmacokinetic properties?

  • Methodological Answer :
  • Solubility assays : Measure logP values (octanol/water) to assess hydrophilicity .
  • Metabolic stability : Incubate with liver microsomes and quantify degradation via LC-MS .
  • Bioavailability modeling : Use SwissADME to predict absorption and blood-brain barrier penetration .

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